
3,9-Perylenebiscarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Perylenebiscarbonyl chloride is an organic compound with the molecular formula C22H10Cl2O2. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carbonyl chloride groups at the 3 and 9 positions of the perylene core. This compound is of significant interest due to its versatile applications in organic electronics, dye chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,9-Perylenebiscarbonyl chloride can be synthesized through the chlorination of perylene-3,9-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C22H10O4} + 2 \text{SOCl2} \rightarrow \text{C22H10Cl2O2} + 2 \text{SO2} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reagent concentration, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,9-Perylenebiscarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride groups can be reduced to form perylene-3,9-dimethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form perylene-3,9-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).
Major Products:
Substitution: Perylene-3,9-diamide, perylene-3,9-diesters.
Reduction: Perylene-3,9-dimethanol.
Oxidation: Perylene-3,9-dicarboxylic acid.
Aplicaciones Científicas De Investigación
3,9-Perylenebiscarbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of perylene-based dyes and pigments, which are employed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound is utilized in the development of fluorescent probes for bioimaging and diagnostic applications.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in photodynamic therapy agents.
Industry: The compound is used in the production of high-performance materials, such as semiconductors and conductive polymers, due to its excellent electronic properties.
Mecanismo De Acción
The mechanism of action of 3,9-perylenebiscarbonyl chloride involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. In organic electronics, the compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in semiconducting materials. In biological applications, its fluorescence properties enable it to act as a probe for imaging and detection.
Comparación Con Compuestos Similares
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative used in dye chemistry and organic electronics.
Perylene-3,4,9,10-tetracarboxylic diimide: Known for its applications in n-type semiconductors and as a fluorescent dye.
Uniqueness: 3,9-Perylenebiscarbonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. Its ability to undergo diverse chemical reactions makes it a versatile building block for the synthesis of various functional materials.
Propiedades
IUPAC Name |
perylene-3,9-dicarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10Cl2O2/c23-21(25)17-9-8-16-12-4-2-6-14-18(22(24)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPFHMGSPXBTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
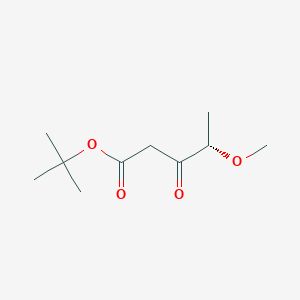
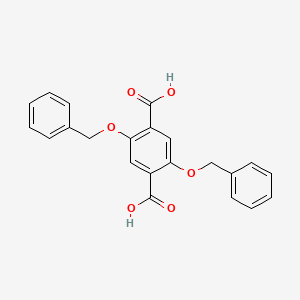
![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
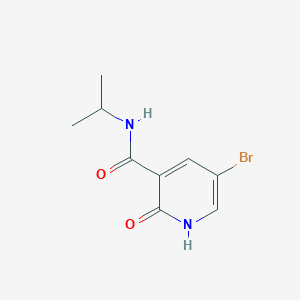
![O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13916537.png)
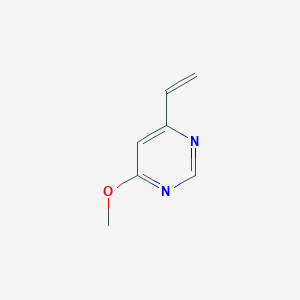


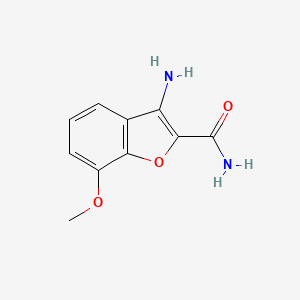

![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)
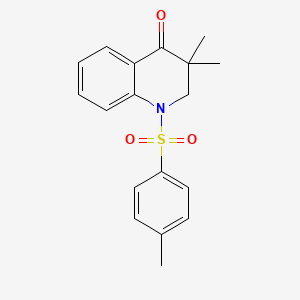
![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)
